molecular formula C24H28N6O2 B2886749 4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide CAS No. 1251675-15-6

4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide

Cat. No.: B2886749
CAS No.: 1251675-15-6
M. Wt: 432.528
InChI Key: TXWNVYXQRQEGJC-UHFFFAOYSA-N
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Description

4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C24H28N6O2 and its molecular weight is 432.528. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed novel heterocyclic compounds derived from reactions involving similar chemical structures, aiming to explore their potential as anti-inflammatory, analgesic agents, and cyclooxygenase inhibitors. These compounds have shown significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities, making them potential candidates for further pharmaceutical development (Abu‐Hashem et al., 2020).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been conducted. These studies indicate that certain synthesized compounds exhibit good to moderate activities against test microorganisms, suggesting their potential utility in developing new antimicrobial agents (Bektaş et al., 2007).

Polymer Synthesis

Research into the synthesis of polyamides containing various organic compounds, such as uracil, adenine, theophylline, and thymine, has been undertaken. These studies focus on developing polymers with specific functionalities and properties, potentially useful for various industrial and medical applications (Hattori & Kinoshita, 1979).

Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors

Compounds with a piperazine structure have been synthesized and evaluated for their inhibitory effects on HIV-1 reverse transcriptase, leading to the discovery of new non-nucleoside inhibitors. This research contributes to the ongoing development of more effective HIV treatments (Romero et al., 1994).

Environment-Sensitive Fluorescent Ligands

The development of "long-chain" 1-(2-methoxyphenyl)piperazine derivatives with environment-sensitive fluorescent moieties aims at creating tools for visualizing 5-HT1A receptors. These compounds have the potential for use in research into serotonin receptors and their roles in various physiological and pathological processes (Lacivita et al., 2009).

Anticancer Research

The study of compounds with structures similar to "4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide" has extended into anticancer research. Novel compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth and proliferation, offering new avenues for cancer therapy development (Lee et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is currently unknown. The compound belongs to the class of aminopyrimidines , which are known to interact with various biological targets.

Mode of Action

Aminopyrimidines, in general, are known to interact with their targets via hydrogen bonding and hydrophobic interactions . They can act as inhibitors or activators depending on the nature of the target and the specific substitutions on the pyrimidine ring.

Biochemical Pathways

Aminopyrimidines can be involved in a wide range of biochemical processes, including DNA synthesis, signal transduction, and enzymatic reactions . The specific effects would depend on the compound’s targets, which are currently unknown for this compound.

Result of Action

Given its classification as an aminopyrimidine, it could potentially influence cellular processes such as cell growth, proliferation, and apoptosis, depending on its specific targets .

Properties

IUPAC Name

4-amino-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-methoxyphenyl)pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2/c1-16-4-5-17(2)21(14-16)29-10-12-30(13-11-29)24-26-15-20(22(25)28-24)23(31)27-18-6-8-19(32-3)9-7-18/h4-9,14-15H,10-13H2,1-3H3,(H,27,31)(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWNVYXQRQEGJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.